

Introduction: The Strategic Value of Functionalized Pyrazoles in Modern Chemistry

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Compound of Interest

Compound Name: **3-methoxy-4-nitro-1H-pyrazole**

Cat. No.: **B1588061**

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The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.^[1] First identified in nature in 1959, pyrazole derivatives have since become integral to the development of pharmaceuticals, agrochemicals, and advanced materials.^[2] Their prevalence in blockbuster drugs highlights their significance. Within this vast chemical family, **3-methoxy-4-nitro-1H-pyrazole** emerges as a particularly valuable building block. Its structure is strategically pre-functionalized with a methoxy group, a common modulator of electronic and steric properties, and a nitro group, a versatile synthetic handle that can be readily converted into other functional groups, most notably an amine. This guide offers a detailed examination of its properties, synthesis, applications, and handling for researchers engaged in drug discovery and synthetic chemistry.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. **3-methoxy-4-nitro-1H-pyrazole** is cataloged under a unique CAS number, ensuring its precise identification across global databases and supplier catalogs.

Property	Value	Source(s)
CAS Number	400755-41-1	[3] [4] [5] [6] [7]
Molecular Formula	C ₄ H ₅ N ₃ O ₃	[4] [6] [7]
Molecular Weight	143.10 g/mol	[6]
IUPAC Name	3-methoxy-4-nitro-1H-pyrazole	[6] [7]
InChI Key	GLNYWXCDHONDOZ- UHFFFAOYSA-N	[6] [7]
Canonical SMILES	COC1=NNC=C1--INVALID- LINK--=O	[6]
Purity (Typical)	≥95% (for research use)	[6]
Physical Form	Expected to be a crystalline solid, similar to analogs like 3-Methyl-4-nitro-1H-pyrazole which appears as white to pale cream crystals or powder. [8]	

Note: Specific experimental data such as melting point and boiling point for **3-methoxy-4-nitro-1H-pyrazole** are not readily available in the reviewed literature. Researchers should refer to the supplier's Certificate of Analysis for lot-specific data.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often relying on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[\[9\]](#) For **3-methoxy-4-nitro-1H-pyrazole**, a plausible and common synthetic approach involves the reaction of hydrazine with a functionalized three-carbon precursor already containing the required methoxy and nitro functionalities.

Illustrative Synthetic Protocol

While a specific peer-reviewed synthesis for this exact molecule is not detailed in the provided search results, a general, field-proven protocol for analogous 4-nitropyrazoles can be

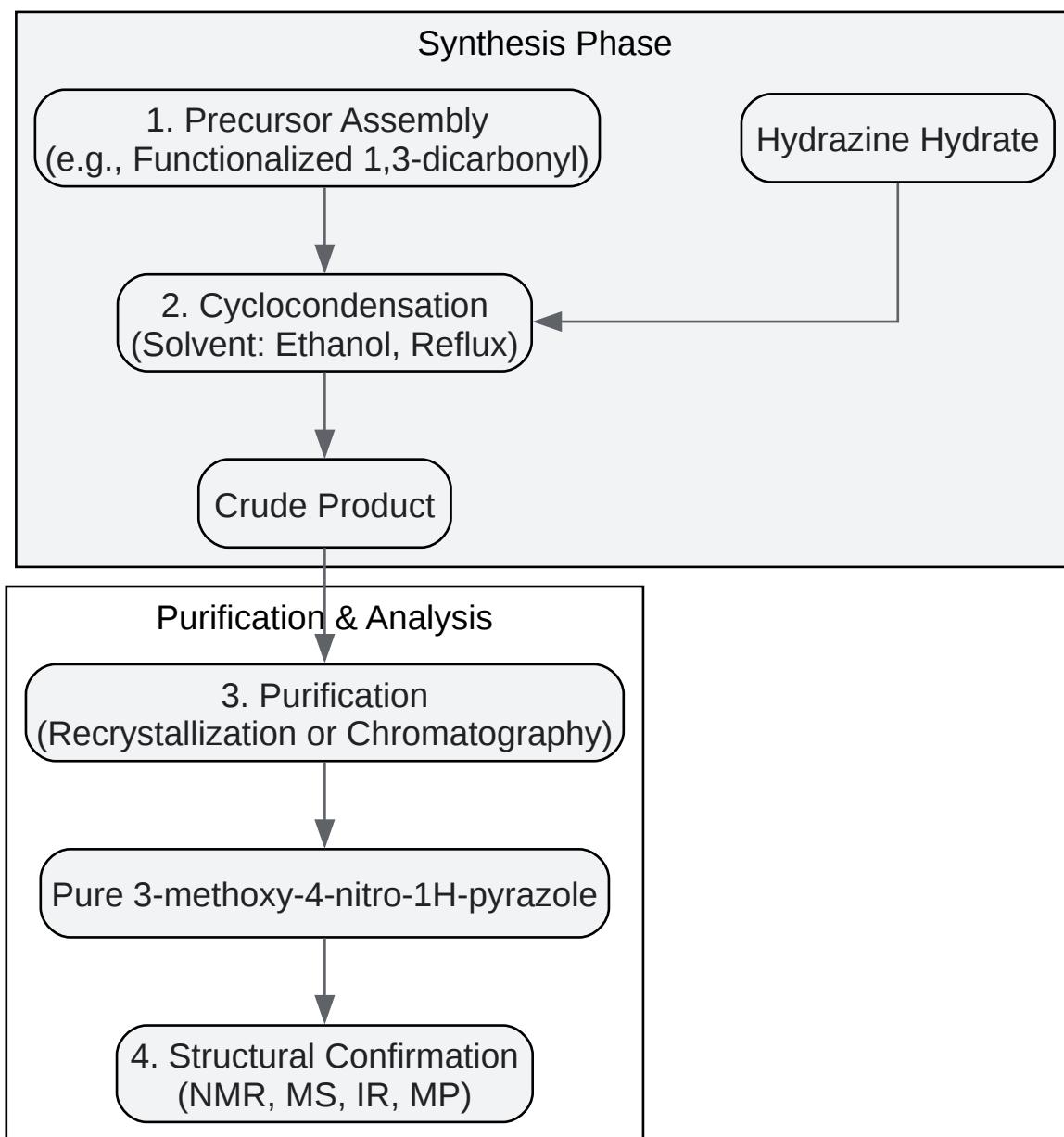
described. This process typically involves the cyclocondensation of a β -ketoester or similar precursor with hydrazine, followed by nitration, or the use of a pre-nitrated precursor.

Step 1: Precursor Assembly: A suitable three-carbon electrophile, such as a derivative of nitromalonaldehyde, is reacted with a methoxylating agent.

Step 2: Cyclocondensation (Knorr Pyrazole Synthesis Variant): The resulting intermediate is reacted with hydrazine hydrate in a suitable solvent like ethanol. The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Step 3: Purification: The crude product is typically purified via recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography to yield the final product.

Step 4: Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, as detailed in the following section.



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Caption: General workflow for the synthesis and validation of **3-methoxy-4-nitro-1H-pyrazole**.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of a synthesized molecule is a critical step. The following are the expected spectroscopic signatures for **3-methoxy-4-nitro-1H-pyrazole** based on its functional groups and general principles of spectroscopy.[10][11]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
 - A singlet around 3.8-4.0 ppm corresponding to the three protons of the methoxy (-OCH₃) group.
 - A singlet in the aromatic region (typically 7.5-8.5 ppm) for the single proton on the pyrazole ring (C5-H).
 - A broad singlet at a higher chemical shift (>10 ppm) for the N-H proton, which may exchange with deuterium if D₂O is added.[12]
- ¹³C NMR Spectroscopy: The carbon spectrum would provide evidence for all four carbon atoms in the molecule:
 - A signal for the methoxy carbon around 55-60 ppm.
 - Three distinct signals for the pyrazole ring carbons. The carbon atom attached to the nitro group (C4) would be significantly deshielded.
- Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the key functional groups:
 - Strong, characteristic absorption bands for the nitro (NO₂) group, typically appearing around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch).
 - A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch.
 - C-H stretching bands just above 3000 cm⁻¹.
 - Absorptions related to the pyrazole ring's C=N and C=C bonds in the 1400-1600 cm⁻¹ region.[13]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum should

show a prominent molecular ion (M^+) or protonated molecular ion ($[M+H]^+$) peak at m/z 143.10.

Applications in Research and Drug Development

The true value of **3-methoxy-4-nitro-1H-pyrazole** lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

A Scaffold for Bioactive Molecules

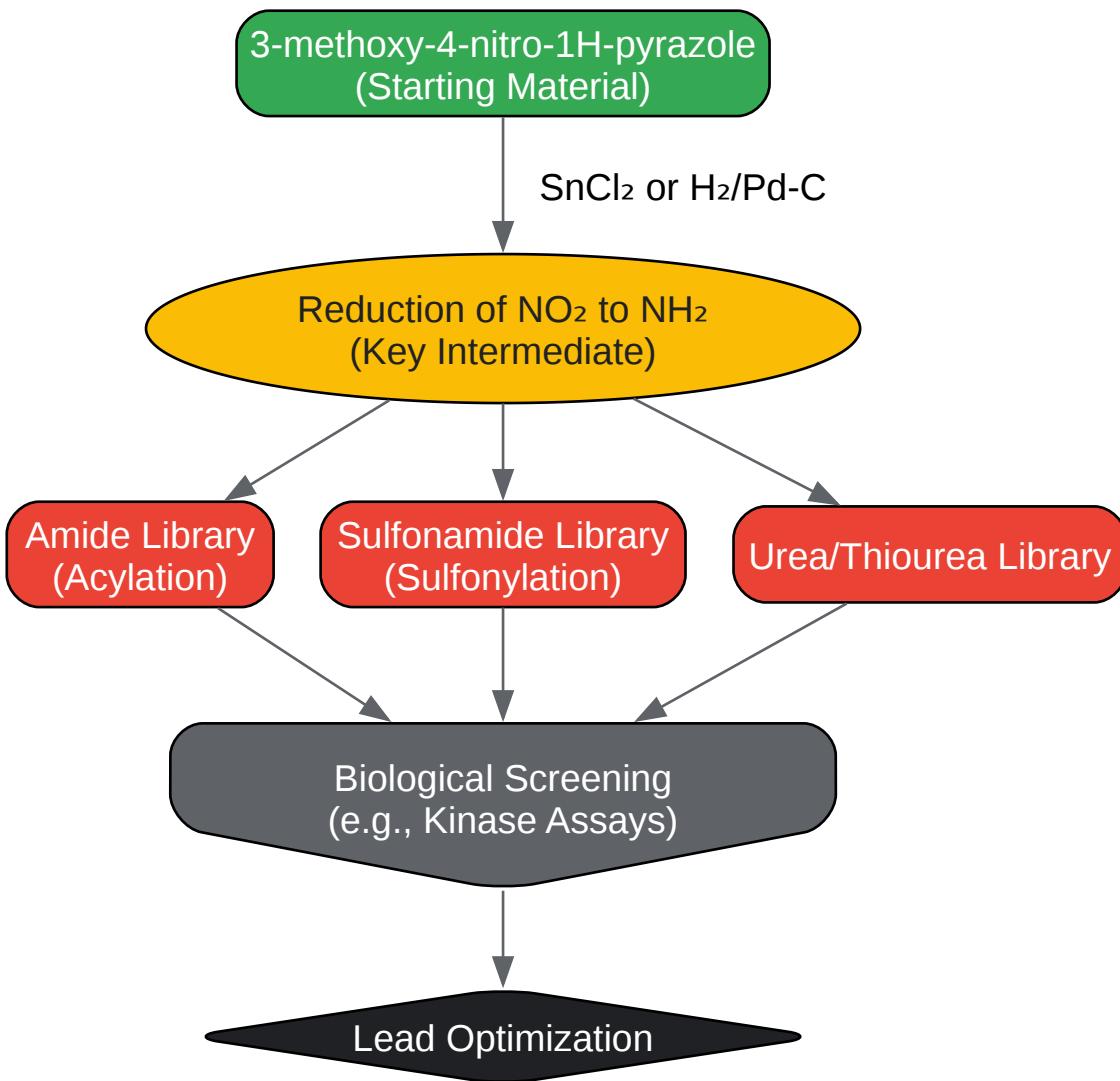
The pyrazole core is a well-documented pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[\[2\]](#)[\[14\]](#) This compound provides a ready-made scaffold that chemists can elaborate upon.

Synthetic Utility of the Nitro Group

The nitro group is the key to this molecule's versatility. It serves as a latent amino group.

- Reduction to Amine: The nitro group can be cleanly and efficiently reduced to an amino group (NH_2) using standard reagents like $SnCl_2$, $H_2/Pd-C$, or sodium dithionite.
- Further Derivatization: The resulting 4-amino-3-methoxy-1H-pyrazole is a powerful intermediate. The amine can be acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or used in coupling reactions to build larger, more complex structures. This synthetic pathway is crucial for exploring the structure-activity relationships (SAR) of new drug candidates.

For instance, a closely related analog, 3-methyl-4-nitropyrazole, is used in the synthesis of potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in research for treatments of Parkinson's disease.[\[8\]](#) This strongly suggests that **3-methoxy-4-nitro-1H-pyrazole** could be a valuable building block for developing novel kinase inhibitors or other targeted therapeutics.



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Caption: Role of **3-methoxy-4-nitro-1H-pyrazole** as a building block in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **3-methoxy-4-nitro-1H-pyrazole**. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related nitropyrazoles provide essential guidance.[15][16]

- Hazards: Based on analogous compounds, it is considered hazardous. Potential hazards include causing skin and serious eye irritation, and it may cause respiratory irritation.[15][17] It may also be harmful if swallowed.[16]

- Prevention and Handling:
 - Always work in a well-ventilated area or a chemical fume hood.[16]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[16]
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands and any exposed skin thoroughly after handling.[15]
 - Do not eat, drink, or smoke in the laboratory.
- First Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
 - On Skin: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical attention.[15]
 - In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
 - If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
 - Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-methoxy-4-nitro-1H-pyrazole is more than just another chemical compound; it is a strategic tool for chemical innovation. Its defined structure, identified by CAS number 400755-41-1, combined with the synthetic versatility afforded by its methoxy and nitro functional groups, makes it an exceptionally useful building block. For researchers and scientists in drug development, its potential as a scaffold for creating novel therapeutics, particularly in areas like

kinase inhibition, is significant. Adherence to rigorous characterization and safety protocols will ensure its effective and safe use in advancing the frontiers of medicinal chemistry.

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